molecular formula C12H12N6O B11052928 4-[5-(2-phenylethyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine

4-[5-(2-phenylethyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine

Cat. No.: B11052928
M. Wt: 256.26 g/mol
InChI Key: DXTLDPBDSWONHJ-UHFFFAOYSA-N
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Description

4-(5-PHENETHYL-1H-1,2,3-TRIAZOL-1-YL)-1,2,5-OXADIAZOL-3-AMINE is a complex organic compound that features a triazole ring and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-PHENETHYL-1H-1,2,3-TRIAZOL-1-YL)-1,2,5-OXADIAZOL-3-AMINE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne, forming the 1,2,3-triazole ring.

    Introduction of the Phenethyl Group: The phenethyl group can be introduced via a nucleophilic substitution reaction.

    Formation of the Oxadiazole Ring: This step often involves the cyclization of a suitable precursor, such as a hydrazide, with a nitrile oxide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(5-PHENETHYL-1H-1,2,3-TRIAZOL-1-YL)-1,2,5-OXADIAZOL-3-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The triazole and oxadiazole rings can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, R-NH₂) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines.

Scientific Research Applications

4-(5-PHENETHYL-1H-1,2,3-TRIAZOL-1-YL)-1,2,5-OXADIAZOL-3-AMINE has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly due to its potential biological activities.

    Materials Science: The compound’s unique structure makes it suitable for developing new materials with specific properties, such as conductivity or fluorescence.

    Industrial Chemistry: It can be used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 4-(5-PHENETHYL-1H-1,2,3-TRIAZOL-1-YL)-1,2,5-OXADIAZOL-3-AMINE depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The triazole and oxadiazole rings can participate in hydrogen bonding, π-π stacking, and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-(5-Phenethyl-1H-1,2,3-triazole-1-yl)benzonitrile: This compound shares the triazole ring but differs in the presence of a benzonitrile group instead of the oxadiazole ring.

    1,2,3-Triazole Derivatives: Various derivatives of 1,2,3-triazole can be compared based on their substituents and resulting properties.

Uniqueness

4-(5-PHENETHYL-1H-1,2,3-TRIAZOL-1-YL)-1,2,5-OXADIAZOL-3-AMINE is unique due to the combination of the triazole and oxadiazole rings, which confer distinct chemical and biological properties. This dual-ring system can enhance the compound’s stability, reactivity, and potential for diverse applications.

Properties

Molecular Formula

C12H12N6O

Molecular Weight

256.26 g/mol

IUPAC Name

4-[5-(2-phenylethyl)triazol-1-yl]-1,2,5-oxadiazol-3-amine

InChI

InChI=1S/C12H12N6O/c13-11-12(16-19-15-11)18-10(8-14-17-18)7-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H2,13,15)

InChI Key

DXTLDPBDSWONHJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC2=CN=NN2C3=NON=C3N

Origin of Product

United States

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